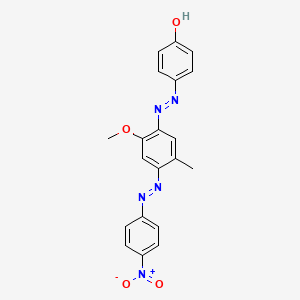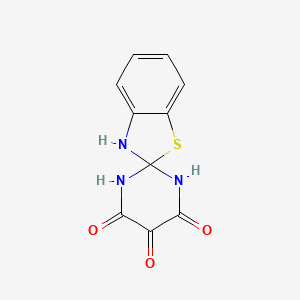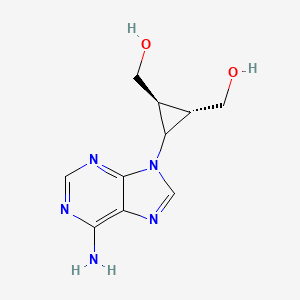
7-Ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For instance, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of benzisoxazoles through dehydration processes .
Industrial Production Methods: Industrial production of this compound may involve the use of strong bases and silylating agents to promote cyclization reactions. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Análisis De Reacciones Químicas
Types of Reactions: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzisoxazole ring .
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2,1-Benzisoxazole: The parent compound with similar structural features.
2,1-Benzisoxazole, 3-methyl-: A methyl-substituted derivative with comparable properties.
2,1-Benzisoxazole, 7-ethyl-: An ethyl-substituted derivative with distinct biological activities.
Uniqueness: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzisoxazole ring enhances its potential for various applications in medicinal chemistry and drug development .
Propiedades
Número CAS |
108562-73-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
7-ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-7,11H,3H2,1-2H3 |
Clave InChI |
URUINJUWSUBWNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(ON2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)













